molecular formula C10H10Cl3N3 B13755351 5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride CAS No. 1170365-87-3

5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride

Cat. No.: B13755351
CAS No.: 1170365-87-3
M. Wt: 278.6 g/mol
InChI Key: BMDIEZJROFSASR-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride (CAS: 1170215-21-0) is a quinoline derivative with a molecular formula of C₉H₈Cl₃N₃ and a molecular weight of 264.54 g/mol . The compound features a quinoline backbone substituted with chlorine atoms at positions 5 and 7, a methyl group at position 2, and a hydrazino group (-NH-NH₂) at position 4, which is protonated as a hydrochloride salt.

Synthesis The synthesis typically involves reacting 4,7-dichloroquinoline with hydrazine hydrate under reflux conditions in ethanol, followed by crystallization . Modifications, such as introducing a methyl group at position 2, are achieved using alkylation agents or substituted starting materials .

Applications The compound serves as a key intermediate in synthesizing antimicrobial and anticancer agents due to the hydrazino group's ability to form Schiff bases with aldehydes or ketones . Its structural features also make it a candidate for metal-chelating complexes in catalysis .

Properties

CAS No.

1170365-87-3

Molecular Formula

C10H10Cl3N3

Molecular Weight

278.6 g/mol

IUPAC Name

(5,7-dichloro-2-methylquinolin-4-yl)hydrazine;hydrochloride

InChI

InChI=1S/C10H9Cl2N3.ClH/c1-5-2-9(15-13)10-7(12)3-6(11)4-8(10)14-5;/h2-4H,13H2,1H3,(H,14,15);1H

InChI Key

BMDIEZJROFSASR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=CC(=CC2=N1)Cl)Cl)NN.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 5,7-Dichloro-4-Hydrazino-2-Methylquinoline Hydrochloride

General Synthetic Strategy

The synthesis typically starts from a suitably substituted quinoline precursor, such as 2,7-dichloro-4-methylquinoline or related chloro-substituted methylquinolines. The key step involves nucleophilic substitution of the chloro group at the 4-position by hydrazine or hydrazine derivatives, usually under reflux in an alcoholic solvent, to introduce the hydrazino (-NH-NH2) group.

Specific Preparation Protocols

Hydrazine Substitution on 2,7-Dichloro-4-Methylquinoline

A representative procedure involves refluxing 2,7-dichloro-4-methylquinoline with hydrazine dihydrochloride in ethanol. The reaction is monitored by thin-layer chromatography (TLC) and typically lasts between 12 to 20 hours. After completion, the solvent is evaporated, and the crude product is purified by washing with petroleum ether and recrystallization from acetone or ethanol to yield the hydrazino derivative as a hydrochloride salt.

Example Data from Literature:

Starting Material Hydrazine Source Solvent Reflux Time (hours) Yield (%) Melting Point (°C) Elemental Analysis (Found vs Calculated %)
2,7-Dichloro-4-methylquinoline (1.0 g) Hydrazine dihydrochloride (0.49 g) Ethanol (20 mL) 12.5 62 280 C: 57.82 vs 57.83; H: 4.84 vs 4.85; N: 20.25 vs 20.24

This protocol yields 2-hydrazino-7-chloro-4-methylquinoline hydrochloride with good purity and moderate yield.

In some synthetic routes, hydrazinoquinoline intermediates are prepared by reacting substituted anilines with ethyl acetoacetate in the presence of polyphosphoric acid, followed by chlorination and hydrazine substitution steps. This method allows for the introduction of the hydrazino group at the 4-position of the quinoline ring, with halogen substituents at other positions such as 5 and 7 to modulate biological activity.

The hydrazine substitution is carried out in ethanol under reflux at approximately 80°C for 4 hours, yielding the hydrazinoquinoline intermediate. Subsequent condensation with aldehydes or acyl chlorides can afford hydrazone derivatives or cyclized products.

Hydrazine Substitution Using Hydrazine Dihydrochloride

Hydrazine dihydrochloride is often preferred due to its stability and ease of handling. The reaction with 2-chloro-4-methylquinoline derivatives proceeds smoothly in ethanol under reflux, with yields ranging from 60% to 86%, depending on substitution patterns and reaction times (12–20 hours).

Reaction Monitoring and Product Characterization

  • TLC Monitoring: Reaction progress is typically monitored by thin-layer chromatography using suitable eluents such as petroleum ether and ethyl acetate mixtures.
  • Spectroscopic Analysis: The hydrazino group is confirmed by IR spectroscopy showing characteristic NH and NH2 stretching bands around 3300 cm^-1, and by ^1H NMR with signals corresponding to hydrazino protons (δ ~8-9 ppm for NH and NH2).
  • Elemental Analysis: Carbon, hydrogen, and nitrogen percentages closely match theoretical values, confirming product purity.
  • Melting Point: The hydrazinoquinoline hydrochlorides exhibit sharp melting points indicative of crystalline purity.

Summary Table of Selected Preparation Data

Compound Starting Material (g) Hydrazine Dihydrochloride (g) Solvent (mL) Reflux Time (h) Yield (%) Melting Point (°C) Molecular Formula Molecular Weight (g/mol)
2-Hydrazino-4-methylquinoline 0.80 0.47 20 17.5 86 120 C10H11N3 173.22
2-Hydrazino-8-chloro-4-methylquinoline 1.0 0.49 20 12.5 62 280 C10H10N3Cl 207.66
2-Hydrazino-4,5-dimethylquinoline 1.5 0.95 20 20.5 64 190 C11H13N3 187.24

Data adapted from Selvi et al.

Alternative Synthetic Routes and Industrial Considerations

Use of Hydrazine Hydrate vs Hydrazine Dihydrochloride

Hydrazine hydrate can be used as an alternative nucleophile; however, hydrazine dihydrochloride is often preferred for better control over reaction stoichiometry and easier handling.

Avoidance of Toxic Reagents and Industrial Scale-Up

Some methods for related quinoline derivatives involve hazardous reagents such as sodium cyanoborohydride or high-temperature acid-mediated ring closures, which generate toxic waste and are unsuitable for industrial production. The hydrazine substitution method in ethanol under reflux offers a milder, more environmentally friendly alternative suitable for scale-up.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Research indicates that 5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride exhibits several notable biological activities:

  • Anticancer Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it demonstrated selective cytotoxicity against MCF-7 (breast cancer) cells with an IC50 value as low as 7.54 µM, indicating potent anticancer properties.
  • Antimicrobial Effects : The compound has been evaluated for its antimicrobial activity against a range of pathogens. Its structural features allow it to interact with biomolecules, potentially inhibiting bacterial growth through covalent bonding with nucleophilic sites on proteins.
  • Antimalarial Potential : Derivatives of similar structures have shown significant antimalarial activity against Plasmodium falciparum, with some compounds exhibiting IC50 values below 50 µM. This suggests that 5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride and its derivatives could be explored further for their antimalarial properties.

Applications in Research

The compound's unique chemical structure allows it to serve various roles in scientific research:

  • Medicinal Chemistry : It is used as a lead compound for developing new drugs targeting cancer and infectious diseases. Its ability to form covalent bonds with biological macromolecules makes it a candidate for further modification to enhance efficacy and selectivity.
  • Biochemical Studies : Researchers utilize this compound to study enzyme inhibition mechanisms and protein interactions. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic applications.
  • Synthetic Chemistry : The compound serves as an intermediate in synthesizing more complex derivatives that may exhibit enhanced biological activities. Its hydrazine group provides versatility in chemical reactions, facilitating the development of novel compounds with desired properties.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The compound can also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Key Observations :

  • Chlorine Substitution: The number and position of chlorine atoms significantly influence stability and reactivity. For example, 5,7-dichloro substitution enhances electrophilic reactivity compared to mono-chloro derivatives .
  • Methyl Groups : Methyl groups at positions 2 or 6 increase lipophilicity, improving membrane permeability in biological systems .

Research Findings and Implications

Substituent Effects :

  • Chlorine atoms at positions 5 and 7 increase electrophilicity, facilitating nucleophilic substitution reactions .
  • Methyl groups improve solubility in organic solvents, aiding in purification and formulation .

Synthetic Limitations :

  • Derivatives with bulkier substituents (e.g., ethyl at position 3) exhibit reduced synthetic yields due to steric hindrance .

Biological Activity

5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride (C₁₀H₁₀Cl₃N₃·HCl) is a synthetic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological mechanisms, efficacy against various pathogens, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a quinoline ring system with two chlorine atoms at the 5 and 7 positions and a hydrazino group at the 4 position. This structure contributes to its reactivity and biological activity. The molecular weight is approximately 278.566 g/mol, and it is typically encountered as a hydrochloride salt, which enhances its solubility in aqueous solutions.

5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride exhibits biological activity primarily through its interaction with nucleic acids and proteins within target organisms. The hydrazino group allows for nucleophilic substitution reactions, which can lead to modifications of biological macromolecules. This mechanism is crucial for its antimicrobial properties, as it may interfere with DNA replication and protein synthesis in pathogenic microorganisms .

Efficacy Against Bacterial Strains

Research indicates that 5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride has significant antimicrobial properties. It has been tested against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Acinetobacter baumannii

In vitro studies have shown that the compound exhibits promising Minimum Inhibitory Concentration (MIC) values, suggesting effective inhibition of bacterial growth .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus4
Escherichia coli8
Acinetobacter baumannii16

Antitubercular Activity

Additionally, this compound has demonstrated activity against Mycobacterium tuberculosis. In particular, it has been noted for its effectiveness against rifampicin-resistant strains, highlighting its potential as a candidate for treating multidrug-resistant tuberculosis .

Anticancer Potential

5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride has also been investigated for its anticancer properties. Preliminary studies suggest that it can inhibit the proliferation of certain cancer cell lines through mechanisms similar to those observed in bacterial inhibition—interfering with cellular processes critical to cancer cell survival .

Study on Antimicrobial Efficacy

In a comparative study involving various quinoline derivatives, 5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride was identified as one of the most potent compounds against resistant bacterial strains. The study emphasized the need for further exploration into its structure-activity relationships to optimize efficacy and reduce toxicity .

Antimalarial Activity Insights

While primarily studied for antibacterial properties, some research has also explored the potential antimalarial effects of hydrazinoquinolines. Compounds structurally similar to 5,7-Dichloro-4-hydrazino-2-methylquinoline hydrochloride have shown promise in inhibiting Plasmodium falciparum growth in vitro. This suggests a broader spectrum of activity that could be harnessed in drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,7-dichloro-4-hydrazino-2-methylquinoline hydrochloride, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with chlorination and hydrazine substitution on a quinoline core. Key steps include:

Chlorination : Introduce chlorine atoms at positions 5 and 7 using reagents like POCl₃ or SOCl₂ under reflux conditions (60–80°C) .

Hydrazine Substitution : React the intermediate with hydrazine hydrate in ethanol or methanol, maintaining pH 7–8 and temperatures of 50–70°C to avoid side reactions .

Purification : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) to achieve >95% purity .

  • Critical Parameters : Solvent choice, reaction time, and temperature significantly impact yield. For example, prolonged heating during chlorination can lead to over-substitution .

Q. How can researchers confirm the structural integrity of 5,7-dichloro-4-hydrazino-2-methylquinoline hydrochloride post-synthesis?

  • Methodological Answer : Combine spectroscopic and computational techniques:

  • NMR : Analyze ¹H and ¹³C spectra to verify substituent positions. The hydrazino group (-NH-NH₂) shows characteristic broad peaks at δ 3.5–4.5 ppm .
  • Mass Spectrometry : Confirm molecular weight (M+H⁺ at m/z 268.03) and fragmentation patterns .
  • DFT Calculations : Compare experimental IR/Raman spectra with density-functional theory (DFT)-predicted vibrational modes (e.g., B3LYP/6-31G* basis set) to validate electronic structure .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation of the hydrazino group. Lyophilization is recommended for long-term storage .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the reactivity of 5,7-dichloro-4-hydrazino-2-methylquinoline hydrochloride in biological systems?

  • Methodological Answer :

  • Reactivity Prediction : Use hybrid functionals (e.g., B3LYP) to calculate Fukui indices, identifying nucleophilic/electrophilic sites for potential drug-target interactions .
  • Solvent Effects : Apply the polarizable continuum model (PCM) to simulate aqueous environments and predict solubility or aggregation tendencies .
  • Example : DFT studies on similar quinoline derivatives revealed enhanced electron-withdrawing effects from chloro substituents, increasing binding affinity to DNA gyrase .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer potency)?

  • Methodological Answer :

  • Comparative Assays : Test the compound against standardized panels (e.g., NCI-60 cancer cell lines, ATCC microbial strains) under identical conditions .

  • Structure-Activity Analysis : Compare with analogs (Table 1) to isolate substituent effects. For example, 5,7-dichloro substitution correlates with higher anticancer activity than fluoro analogs .

    Table 1 : Comparative Biological Activity of Quinoline Hydrazine Derivatives

    CompoundAnticancer (IC₅₀, μM)Antimicrobial (MIC, μg/mL)
    5,7-Dichloro-4-hydrazino-2-methylquinoline0.8–1.28–16
    6-Fluoro-4-hydrazinoquinoline5.5–7.032–64
    Data adapted from .

Q. What experimental strategies can optimize HPLC purity analysis for this compound?

  • Methodological Answer :

  • Column Selection : Use a C18 reverse-phase column (5 μm, 250 × 4.6 mm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 70:30 v/v) .
  • Detection : Set UV detection at 254 nm (quinoline absorption maxima). For trace impurities, employ tandem mass spectrometry (LC-MS/MS) .
  • Validation : Perform spike-and-recovery experiments with known impurities (e.g., unreacted hydrazine) to ensure method accuracy .

Q. How can the hydrazino group’s reactivity be leveraged for targeted derivatization?

  • Methodological Answer :

  • Condensation Reactions : React with aldehydes/ketones (e.g., benzaldehyde) to form hydrazones, enhancing lipophilicity for blood-brain barrier penetration .
  • Metal Coordination : Utilize the -NH-NH₂ moiety to synthesize metal complexes (e.g., Cu²⁺ or Pt²⁺) for anticancer applications. Monitor stability via cyclic voltammetry .

Key Considerations for Experimental Design

  • Contradiction Management : If bioactivity results conflict with literature, validate assay conditions (e.g., cell line viability, endotoxin-free reagents) and confirm compound identity via X-ray crystallography .
  • Safety Protocols : Handle hydrazine intermediates in fume hoods with PPE (gloves, lab coats) due to potential carcinogenicity .

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